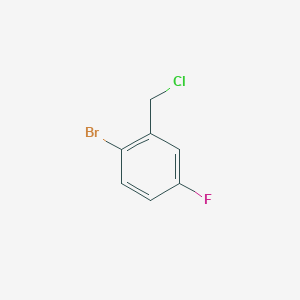

2-Bromo-5-fluorobenzyl chloride

Description

2-Bromo-5-fluorobenzyl chloride is a halogenated benzyl compound featuring bromine and fluorine substituents on the aromatic ring and a chloromethyl functional group. These compounds are critical intermediates in pharmaceutical synthesis, particularly for constructing benzazepines and other heterocyclic frameworks . The chloride variant likely shares similar reactivity patterns but differs in leaving group efficiency and physical properties due to the chlorine substituent.

Properties

IUPAC Name |

1-bromo-2-(chloromethyl)-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClF/c8-7-2-1-6(10)3-5(7)4-9/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPMKPLUMLVBPET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40655912 | |

| Record name | 1-Bromo-2-(chloromethyl)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40655912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857276-61-0 | |

| Record name | 1-Bromo-2-(chloromethyl)-4-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=857276-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2-(chloromethyl)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40655912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2-(chloromethyl)-4-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-fluorobenzyl chloride typically involves the bromination and chlorination of fluorobenzene derivatives. One common method includes the reaction of 2-bromo-5-fluorotoluene with thionyl chloride (SOCl2) under reflux conditions to introduce the chloride group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-fluorobenzyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., DMF) are commonly used.

Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions for coupling reactions.

Major Products:

Nucleophilic Substitution: Products include azides, thiocyanates, and other substituted benzyl derivatives.

Coupling Reactions: Biaryl compounds are the primary products.

Scientific Research Applications

2-Bromo-5-fluorobenzyl chloride is utilized in various scientific research applications:

Chemistry: It serves as a building block for synthesizing complex organic molecules.

Biology: Used in the synthesis of bioactive compounds for studying biological pathways.

Industry: Employed in the manufacture of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluorobenzyl chloride primarily involves its reactivity as an electrophile. The presence of bromine and fluorine atoms enhances its electrophilic nature, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce functional groups into organic molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison based on functional group variations, positional isomerism, and industrial relevance:

2-Bromo-5-fluorobenzyl Bromide (CAS 112399-50-5)

- Molecular Formula : C₇H₅Br₂F

- Molecular Weight : 267.92

- Physical Properties :

- Melting Point: 34–35°C

- Boiling Point: 89–90°C at 1 mmHg

- Density: 1.92 g/mL

- Applications : Used in alkylation reactions to synthesize benzazepines, demonstrating its utility as a versatile alkylating agent .

- Key Difference : The bromine atom in the benzyl position enhances its leaving group ability compared to chlorine, making it more reactive in nucleophilic substitutions.

4-Bromo-2-fluorobenzyl Chloride (CAS 182344-18-9)

- Molecular Formula : C₇H₅BrClF

- Structural Isomerism : The bromine and fluorine substituents are positioned at the 4- and 2-positions, respectively, altering electronic and steric effects compared to the 2-bromo-5-fluoro isomer.

- Implications : Positional differences influence reactivity in coupling reactions and metabolic stability in drug candidates .

2-Bromo-5-fluorobenzyl Alcohol (CAS 202865-66-5)

- Molecular Formula : C₇H₆BrFO

- Molecular Weight : 205.03

- Applications : Serves as a precursor for further functionalization (e.g., oxidation to aldehydes or conversion to halides) .

- Key Difference : The hydroxyl group enables participation in condensation or esterification reactions, unlike the chloride or bromide analogs.

2-Methylbenzyl Chloride (CAS 552-45-4)

- Molecular Formula : C₈H₉Cl

- Molecular Weight : 140.61

- Applications : Used in organic synthesis for introducing benzyl groups; lacks halogen diversity, reducing its utility in fine chemical synthesis compared to bromo-fluoro analogs .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Industrial Relevance

- Reactivity Trends : Brominated benzyl halides (e.g., 2-Bromo-5-fluorobenzyl bromide) exhibit superior leaving group ability compared to chlorinated analogs, favoring SN2 reactions in drug intermediate synthesis .

- Positional Isomerism : Substitutent positioning (e.g., 2-bromo-5-fluoro vs. 4-bromo-2-fluoro) significantly impacts electronic effects, altering reaction rates and product selectivity in cross-coupling reactions .

- Pharmaceutical Applications : 2-Bromo-5-fluorobenzyl bromide is explicitly cited in the synthesis of benzazepines, highlighting its role in central nervous system drug development .

Biological Activity

2-Bromo-5-fluorobenzyl chloride is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound contains a bromine atom at the second position and a fluorine atom at the fifth position of the benzyl ring. This unique substitution pattern significantly influences its reactivity and biological properties.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various microbial strains. Its effectiveness is attributed to the presence of halogen substituents, which can enhance binding affinity to microbial targets. For instance, derivatives of this compound have shown activity against Neisseria meningitidis and Haemophilus influenzae with minimum inhibitory concentrations (MICs) in the range of 8 to 64 μg/mL .

2. Anticancer Activity

The compound has also been investigated for its anticancer properties. In a study involving xenograft models, treatment with related compounds resulted in significant tumor regression, with reductions in tumor size by approximately 83% after 15 days of treatment . The mechanism appears to involve modulation of specific signaling pathways influenced by its structural components.

The biological activity of this compound is believed to involve interactions with various molecular targets, including enzymes and receptors. The halogen atoms may enhance binding affinity, leading to alterations in enzyme activity or receptor modulation. For example, studies suggest that compounds related to this compound can activate specific cellular pathways that are critical for cell proliferation and survival .

Case Study 1: Antimicrobial Efficacy

In a recent study, derivatives of this compound were tested against Chlamydia trachomatis. The results demonstrated a dose-dependent inhibition of chlamydial inclusion formation, with an IC50 value indicating effective antimicrobial action without significant cytotoxicity .

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer potential of compounds derived from this compound in nude rats with xenografted tumors. The study highlighted a substantial decrease in tumor size and metabolic activity post-treatment, suggesting that these compounds could serve as effective therapeutic agents in cancer treatment .

Data Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.